N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-18(19(10-1-2-11-19)17-5-3-13-25-17)20-15-6-8-16(9-7-15)21-12-4-14-26(21,23)24/h3,5-9,13H,1-2,4,10-12,14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUCXQBTVXKICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a cyclopentanecarboxamide moiety linked to a thiophene ring and a dioxidoisothiazolidinyl group. This unique arrangement contributes to its reactivity and interaction with various biological targets.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity, primarily attributed to its sulfonamide-like structure, which mimics para-aminobenzoic acid (PABA). This similarity allows it to inhibit enzymes involved in folic acid synthesis in microorganisms, thereby exerting antimicrobial effects. In vitro studies have demonstrated that the compound can effectively inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The presence of the dioxidoisothiazolidinyl moiety enhances the compound's ability to interact with various enzymes. Notably, it has been shown to inhibit carbonic anhydrases by engaging with zinc ions in enzyme active sites. This interaction facilitates strong hydrogen bonding, crucial for its inhibitory effects on these enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their corresponding biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Dioxidoisothiazolidinyl Group | Enhances enzyme inhibition |
| Thiophene Ring | Contributes to antimicrobial properties |
| Cyclopentanecarboxamide Moiety | Increases lipophilicity and cellular uptake |
Case Studies
Several studies have investigated the biological activity of similar compounds. For instance:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of sulfonamides with thiophene rings exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The presence of the thiophene ring was critical for improving the interaction with bacterial enzymes .
- Enzyme Inhibition Research : Research focused on sulfonamide derivatives showed that modifications at the para position significantly influenced their inhibitory potency against carbonic anhydrases. The introduction of a dioxidoisothiazolidinyl group was found to increase the binding affinity .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves coupling a cyclopentanecarboxamide derivative with a functionalized thiophenyl and isothiazolidinylphenyl moiety. A green chemistry approach using ethanol as a solvent under reflux conditions (e.g., 30–60 minutes) is effective for minimizing byproducts . Post-synthesis, characterization should include:
- FT-IR : Confirm the loss of C=S (1280–1160 cm⁻¹) and formation of C–S–C (748 cm⁻¹) to validate cyclization .
- NMR : Use ¹H-NMR to identify aromatic protons (δ 8.30–7.20 ppm) and aliphatic CH₂ groups (δ 2.90–1.10 ppm). ¹³C-NMR should show spirocyclic carbons at 80.90–79.20 ppm .
- Mass spectrometry : Compare experimental m/z with theoretical values to confirm molecular ion peaks .
Advanced: How can contradictions in spectral data (e.g., unexpected shifts in NMR or IR) be systematically resolved?
Answer:
Contradictions often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Multi-spectral cross-validation : Compare NMR, IR, and mass data to identify outliers. For example, unexpected C=O stretching in IR (1710–1690 cm⁻¹) may indicate incomplete cyclization .
- Computational modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results .
- Crystallographic validation : Resolve ambiguities via X-ray diffraction to confirm bond geometries .
Advanced: What crystallographic techniques are optimal for determining this compound’s 3D structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Structure solution : Employ SHELXT for phase determination and SHELXL for refinement. Validate via R-factor (<5%) and electron density maps .
- Twinned data handling : For high-symmetry space groups, use the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
Advanced: How to design experiments assessing the impact of substituents (e.g., thiophene vs. phenyl) on bioactivity?
Answer:
Adopt a structure-activity relationship (SAR) framework:
- Synthetic variation : Replace thiophen-2-yl with phenyl/heterocycles via Suzuki-Miyaura coupling .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
- Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Advanced: What computational methods aid in predicting this compound’s physicochemical properties?
Answer:
- Molecular dynamics (MD) : Simulate solvation effects in water/ethanol using AMBER or GROMACS to predict logP and solubility .
- Docking studies : Use AutoDock Vina to model ligand-target interactions, focusing on hydrogen bonds with the carboxamide and sulfonyl groups .
- QSAR modeling : Train models on descriptors like polar surface area (PSA) and molar refractivity to forecast ADMET properties .
Basic: How to optimize reaction yields while adhering to green chemistry principles?
Answer:
- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME) for higher boiling points and lower toxicity .
- Catalyst screening : Test Bi(OTf)₃ or FeCl₃ for acid-catalyzed cyclization without side reactions.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
Advanced: What analytical strategies ensure purity for pharmacological studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
